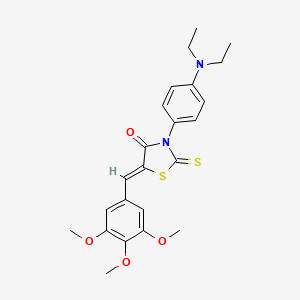

(Z)-3-(4-(diethylamino)phenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

描述

属性

IUPAC Name |

(5Z)-3-[4-(diethylamino)phenyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-6-24(7-2)16-8-10-17(11-9-16)25-22(26)20(31-23(25)30)14-15-12-18(27-3)21(29-5)19(13-15)28-4/h8-14H,6-7H2,1-5H3/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKGBPDEPRSSKL-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-3-(4-(diethylamino)phenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The structural modifications in these compounds significantly influence their bioactivity, making them promising candidates for drug development.

1. Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, the structural modifications in these compounds can enhance their cytotoxic effects against various cancer cell lines. A review highlighted that thiazolidin-4-one derivatives have shown promising results against ovarian and cervical cancer cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

2. Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various assays. Compounds modified at specific positions have demonstrated enhanced radical scavenging abilities. For example, certain derivatives showed significant inhibition of lipid peroxidation, with effective concentrations (EC50) lower than that of standard antioxidants like vitamin C .

Table 2: Antioxidant Activity of Selected Thiazolidin-4-one Derivatives

3. Antimicrobial Activity

Thiazolidin-4-one derivatives have also been studied for their antimicrobial properties against various pathogens. The modification of substituents has been shown to enhance the efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 3: Antimicrobial Activity Against Bacterial Strains

The biological activities of thiazolidin-4-one derivatives are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis in cancer cells by affecting cell cycle progression.

- Radical Scavenging : Their antioxidant properties are linked to the ability to scavenge free radicals and inhibit oxidative stress.

Case Studies

- Anticancer Study : A study on the anticancer effects of a series of thiazolidin-4-one derivatives revealed that specific modifications led to enhanced cytotoxicity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity against Pseudomonas aeruginosa, demonstrating that certain thiazolidin-4-one derivatives could inhibit biofilm formation effectively, which is crucial for treating chronic infections .

科学研究应用

Biological Activities

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of thiazolidinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated promising anticancer activity with notable inhibition rates against leukemia and central nervous system cancer cell lines . The mechanism of action is believed to involve the modulation of cellular pathways that lead to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of (Z)-3-(4-(diethylamino)phenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves multi-step reactions beginning from readily available starting materials. The general synthetic route includes:

- Formation of Thiazolidinone Core : This is achieved through a condensation reaction involving thioamide and aldehyde derivatives.

- Substitution Reactions : The introduction of functional groups such as diethylamino and methoxybenzylidene enhances biological activity.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies have documented the anticancer activity of thiazolidinone derivatives:

- Study 1 : A derivative similar to this compound was tested against a panel of 60 human cancer cell lines. The results indicated an inhibition rate exceeding 70% for certain cell lines .

- Study 2 : Another investigation focused on the structure-activity relationship (SAR) of thiazolidinones revealed that modifications in the aromatic ring significantly impacted their anticancer potency. Compounds with electron-donating groups showed enhanced activity .

Pharmacological Applications

Beyond anticancer properties, thiazolidinones have been explored for other therapeutic applications:

- Antimicrobial Activity : Some derivatives have exhibited antibacterial and antifungal properties, making them candidates for further development in treating infections .

- Anti-inflammatory Effects : Research suggests that these compounds may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

常见问题

Q. Q1. What is the standard synthetic route for (Z)-3-(4-(diethylamino)phenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde. The reaction is catalyzed by ammonium acetate or sodium acetate in glacial acetic acid under reflux (80–100°C) for 6–8 hours. The product is isolated via precipitation in ice-cold water, followed by recrystallization from ethanol or DMF-acetic acid mixtures . Key parameters include stoichiometric control of the aldehyde and precise reflux duration to minimize side products like deiodinated derivatives or oxidized quinones .

Q. Q2. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Standard characterization includes:

- IR spectroscopy : Identification of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups.

- NMR (¹H and ¹³C) : Confirmation of the (Z)-stereochemistry via coupling constants (J ≈ 12–14 Hz for benzylidene protons) and diethylamino group signals (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N–CH₂).

- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~485 for C₂₃H₂₅N₃O₄S₂).

Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, while HPLC ensures purity (>95%) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How do reaction conditions influence the stereoselectivity of the benzylidene group?

Methodological Answer: The (Z)-configuration is thermodynamically favored due to steric hindrance between the 3,4,5-trimethoxybenzylidene group and the thiazolidinone ring. Reflux in acetic acid promotes keto-enol tautomerism, stabilizing the (Z)-isomer. Polar aprotic solvents (e.g., DMF) may shift equilibrium toward the (E)-form, requiring post-synthesis isomerization via UV irradiation or acid catalysis . Kinetic control via lower temperatures (≤60°C) can trap intermediates, necessitating detailed reaction monitoring by TLC .

Q. Q4. What strategies mitigate side reactions during synthesis?

Methodological Answer:

- Oxidation prevention : Use degassed solvents and inert atmospheres (N₂/Ar) to avoid thioxo group oxidation to sulfones.

- Substituent stability : Protect the diethylamino group with Boc (tert-butoxycarbonyl) if harsh conditions (e.g., strong acids) are required.

- Byproduct minimization : Optimize aldehyde-to-thiazolidinone molar ratios (1:1.05) and employ scavengers like molecular sieves for aldehyde excess .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How is the antimicrobial activity of this compound evaluated?

Methodological Answer: Antimicrobial potency is assessed via:

- Disk diffusion assays : Zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC (Minimum Inhibitory Concentration) : Broth microdilution (range: 1–256 µg/mL) with resazurin as a viability indicator.

The 3,4,5-trimethoxybenzylidene moiety enhances membrane permeability, while the diethylamino group improves solubility for cytoplasmic target engagement (e.g., DNA gyrase inhibition) .

Q. Q6. How does substituent variation impact anticancer activity?

Methodological Answer: SAR studies reveal:

- Methoxy groups : 3,4,5-Trimethoxy substitution boosts cytotoxicity (IC₅₀ ~5–10 µM in MCF-7 cells) by enhancing topoisomerase II binding.

- Diethylamino vs. dichlorophenyl : Diethylamino improves logP (≈2.8) for blood-brain barrier penetration, whereas dichlorophenyl analogs show higher plasma protein binding, reducing bioavailability .

- Thioxo group replacement : Replacing S with O (oxo) diminishes activity, confirming the thioxo group’s role in hydrogen bonding with hemoglobin subunits .

Data Analysis and Contradictions

Q. Q7. How to reconcile conflicting bioactivity data across studies?

Methodological Answer: Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT).

- Solvent effects : DMSO concentrations >1% may artifactually enhance membrane permeability.

- Structural analogs : Subtle changes (e.g., Z/E isomerism) drastically alter activity. Validate purity and stereochemistry before comparative analysis .

Q. Q8. Why do computational docking results sometimes contradict experimental data?

Methodological Answer:

- Protein flexibility : Static docking (e.g., AutoDock Vina) overlooks conformational changes upon ligand binding. Use molecular dynamics (MD) simulations (≥100 ns) to account for induced-fit mechanisms.

- Protonation states : The diethylamino group’s pKa (~9.5) may render it protonated at physiological pH, altering charge distribution. Adjust ligand protonation in docking software (e.g., Schrodinger’s Glide) .

Advanced Methodological Challenges

Q. Q9. How to address poor aqueous solubility in in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the 4-oxo position, hydrolyzable in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance circulation time.

- Co-solvents : Use Cremophor EL/ethanol (1:1) for parenteral administration, ensuring biocompatibility .

Q. Q10. What methods resolve tautomerism in the thiazolidinone core?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。